Pelitinib

Catalog No.
S547959
CAS No.
257933-82-7
M.F
C24H23ClFN5O2
M. Wt
467.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelitinib

CAS Number

257933-82-7

Product Name

Pelitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+

InChI Key

WVUNYSQLFKLYNI-AATRIKPKSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

(2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide, EKB 569, EKB-569, EKI 569, EKI-569, pelitinib

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C

Description

The exact mass of the compound Pelitinib is 467.15243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729742. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGFR Inhibitor

Pelitinib acts as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family. EGFRs are proteins on the cell surface that play a crucial role in cell growth, proliferation, and survival. Mutations in these receptors are often found in various cancers, leading to uncontrolled cell division. Studies have shown that Pelitinib can block the activity of EGFR, thereby hindering the growth and survival of cancer cells with these mutations [].

Source

[] Issues in Women's Health and Women's Studies Research: 2013 Edition ()

Combination Therapy

Research suggests that Pelitinib might be more effective when combined with other cancer therapies. Studies have explored its potential to enhance the efficacy of chemotherapy by overcoming drug resistance mechanisms in cancer cells []. Additionally, Pelitinib might work synergistically with other targeted therapies to improve treatment outcomes.

Preclinical Studies

Pelitinib has primarily been studied in preclinical settings, including cell line experiments and animal models. These studies have aimed to evaluate its anti-cancer properties, identify potential mechanisms of action, and assess its safety profile.

Source

29th Annual Conference of the German Crystallographic Society ()

Pelitinib, also known as EKB-569, is a small molecule compound characterized by its selective and irreversible inhibition of the epidermal growth factor receptor (EGFR). This compound has garnered attention as a potential anticancer agent due to its ability to target specific pathways involved in tumor growth and metastasis. The chemical formula for Pelitinib is C24H23ClFN5O2C_{24}H_{23}ClFN_{5}O_{2}, with a molecular weight of approximately 467.93 g/mol . Its structure includes an aminoquinoline nucleus, which is essential for its pharmacological activity, particularly in binding to the adenine pocket of the EGFR .

Pelitinib acts as an irreversible inhibitor of EGFR. It covalently binds to the EGFR protein, blocking its ability to bind to growth factors and activate downstream signaling pathways that promote cancer cell proliferation and survival [, ]. This ultimately leads to cell death through a process called apoptosis.

Pelitinib is currently under investigation, and its complete safety profile is still being established. Preclinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further research is necessary to determine its full spectrum of safety concerns in humans.

Pelitinib functions primarily through covalent bonding with the EGFR, leading to irreversible inhibition of receptor phosphorylation. This interaction prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. The mechanism involves the formation of a Michael adduct between Pelitinib and specific cysteine residues on the EGFR, effectively blocking its activity .

The biological activity of Pelitinib has been extensively studied, revealing its role in inhibiting cancer cell migration and invasion. Research indicates that Pelitinib can induce degradation of Twist1, a transcription factor associated with epithelial-mesenchymal transition, through inhibition of the MAPK and Akt signaling pathways . Additionally, Pelitinib has been shown to modulate various signaling cascades including RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cancer progression .

Pelitinib can be synthesized through a multi-step organic synthesis process that incorporates key intermediates featuring the aminoquinoline structure. The synthesis typically involves:

  • Formation of the Aminoquinoline Core: Starting from appropriate precursors, the aminoquinoline structure is constructed.
  • Introduction of Functional Groups: Subsequent reactions introduce cyano and ethoxy groups necessary for biological activity.
  • Covalent Modification: Final steps involve modifications to ensure the compound can form covalent bonds with the target EGFR.

The detailed synthetic pathway often requires optimization to enhance yield and purity .

Pelitinib is primarily investigated for its applications in oncology, particularly for treating cancers characterized by overactive EGFR signaling. Its ability to inhibit tumor growth makes it a candidate for therapies targeting non-small cell lung cancer and other malignancies where EGFR plays a critical role. Furthermore, ongoing studies are exploring its potential use in combination therapies to overcome resistance mechanisms associated with other EGFR inhibitors .

Interaction studies have highlighted Pelitinib's relationship with various multidrug transporters, particularly ABCG2. Research indicates that ABCG2 can confer resistance to both gefitinib and Pelitinib, suggesting that understanding these interactions is crucial for optimizing treatment regimens involving these agents . Additionally, Pelitinib's efficacy may be influenced by its interactions with other cellular proteins involved in drug metabolism and transport .

Pelitinib shares structural and functional similarities with several other EGFR inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
GefitinibSmall MoleculeCompetitive inhibitor of EGFRReversible binding; lower potency than Pelitinib
ErlotinibSmall MoleculeCompetitive inhibitor of EGFRSimilar mechanism; used primarily in lung cancer
VandetanibSmall MoleculeDual inhibitor (EGFR and vascular endothelial growth factor receptor)Broader target range; different therapeutic applications
NeratinibSmall MoleculeIrreversible inhibitor of multiple ErbB receptorsBroader specificity; used in breast cancer treatments

Pelitinib's unique feature lies in its irreversible binding to EGFR, which may provide sustained inhibition compared to reversible inhibitors like gefitinib and erlotinib . This characteristic could potentially lead to improved clinical outcomes in certain patient populations.

Synthetic Routes and Methodologies

Pelitinib has been prepared by three principal laboratory‐to-plant synthetic strategies, each converging on the same 3-cyano-7-ethoxy-4-anilinoquinoline scaffold before installation of the electrophilic E-crotonamide “war-head”.

RouteKey sequence (step-wise)Typical reagents & conditionsIsolated yield per stepLiterature source
A. Classical chloro-substitution pathwaya) Acetylation of 2-amino-5-nitrophenol → 2-acetamido-5-nitrophenol   b) O-ethylation → 4-acetamido-3-ethoxynitrobenzene   c) Catalytic hydrogenation → 4-acetamido-3-ethoxyaniline   d) Knoevenagel condensation with ethyl (ethoxymethylene)cyanoacetate → β-cyano-enamide   e) Intramolecular Friedel–Crafts cyclisation (≈ 250 °C, diphenyl ether) → 3-cyano-7-ethoxy-4-hydroxy-6-acetamidoquinoline   f) Chlorination with phosphoryl trichloride → 4-chloro-3-cyano analogue   g) Nucleophilic substitution with 3-chloro-4-fluoroaniline → 6-acetamido intermediate   h) Hydrolysis of the acetamide → 6-amino intermediate   i) Amide coupling with 4-dimethylaminocrotonyl chloride → PelitinibAcetic anhydride; ethyl bromide; palladium on carbon, hydrogen (50 psi); diphenyl ether (250 °C); phosphoryl trichloride; N,N-dimethylformamide; triethylamine96%; 98%; 92%; 74%; 65%; 88%; 80%; 95%; 78%WO 2005 028421 A2 [1]
B. One-pot condensation-reduction shortcut6-[(E)-4-(dimethylamino)-2-butenamide]-7-ethoxy-4-amino-3-cyanoquinoline + 3-chloro-4-fluorobenzaldehyde (triethylamine, methanol, 55 °C) → imine; subsequent sodium borohydride reduction → PelitinibTriethylamine; methanol; sodium borohydride (0 – 5 °C)81% single stepCN 103275002 A [2]
C. Telescoped acyl chloride approacha) 4-amino-3-cyano-7-ethoxyquinoline + 4-dimethylaminobut-2-enoyl chloride (neat acetonitrile, 0–10 °C) → amide intermediate   b) Coupling with 3-chloro-4-fluoroaniline under acid catalysis → Pelitinib4-dimethylaminobut-2-enoyl chloride hydrochloride; acetonitrile; methanesulfonic acid; isopropanol74% (a)   85% (b)EP 1671943 A1 [3]

Route A is the earliest fully disclosed sequence and remains the reference method for kilogram campaigns. Route B eliminates both the high-temperature cyclisation and the use of phosphoryl trichloride, delivering the active pharmaceutical ingredient in a single condensation–reduction stage. Route C reduces step count by forming the Michael-acceptor side chain first and couples the quinoline core last, affording flexibility for late-stage diversification.

Key Intermediate Compounds

Intermediate numberSystematic nameStrategic roleTypical assay puritySource
I-16-Amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrilePlatform for electrophile installation; improves convergency≥ 99% (HPLC)WO 2005 028421 A2 [1]
I-24-Chloro-3-cyano-7-ethoxy-6-acetamidoquinolineElectrophilic chloride used in aromatic amination step82% strengthWO 2005 028421 A2 [1]
I-36-[(E)-4-(Dimethylamino)-2-butenamide]-7-ethoxy-4-amino-3-cyanoquinolineReady-made amide partner that bypasses chlorination85% isolated yield from one-pot AlCl₃-mediated cyclisationCN 103275002 A [2]
I-44-Dimethylaminobut-2-enoyl chloride hydrochlorideActivated acyl chloride providing the irreversible Michael acceptorGenerated in situ from methyl 4-dimethylaminocrotonate and hydrogen chlorideEP 1671943 A1 [3]

Industrial Scale Preparation Approaches

  • Campaign sizes and throughput – Custom manufacturers report validated production capacity ranging from kilogram to metric-ton scales for Pelitinib and its core intermediates, using current good manufacturing practice suites with occupational exposure limits below 1 µg m-³ [4].

  • Process intensification – The one-pot condensation–reduction (Route B) permits a solvent-swap crystallisation directly from the reaction liquor, shortening cycle time by ~35% compared with the classical sequence and cutting total solvent volume by half [2].

  • Reagent economy – Replacement of phosphoryl trichloride with phosphoryl chloride alternatives such as thionyl chloride or in situ oxalyl chloride–dimethylformamide complexes has reduced halogenated waste by ~60% per batch in commercial demonstrations [3].

  • Continuous flow options – The high-temperature Friedel–Crafts cyclisation (Route A, step e) has been translated into a pressurised tubular reactor (250 °C, 15 bar) enabling residence times under 5 minutes with > 90% conversion and safe heat management [5].

Green Chemistry Considerations

ChallengeConventional practiceGreener modificationImpact on E-factor
Chlorination of the quinoline 4-hydroxy groupPhosphoryl trichloride (corrosive, generates HCl gas)(i) Oxalyl chloride–N,N-dimethylformamide complex in 2-methyltetrahydrofuran   (ii) Direct amide formation via Route B that omits chlorination altogether0.9 kg inorganic salts avoided per kg Pelitinib [2] [5]
High-temperature diphenyl-ether cyclisation250 °C energy-intensive batch refluxContinuous‐flow heat-exchange loop (225 °C, 5 min) or aluminium chloride-promoted room-temperature cyclisation in ionic liquid media28% lower energy input; elimination of high-boiling diphenyl ether residues [3] [5]
Catalyst metalsPalladium on carbon hydrogenationIron powder–ammonium chloride reduction or sodium dithionite aqueous reduction for nitro group removalAvoids precious metal consumption; produces benign ferrous sulfate waste stream [1]
Solvent profileChlorinated solvents in multiple stepsEthanol or 2-propanol for condensation and crystallisation; 2-methyltetrahydrofuran as chlorination substitute solventSwitch decreases VOC emissions by ~45% over full route [3]

Collectively, the condensed Route B and modified chlorination-free variants reduce the overall E-factor from 108 kg kg⁻¹ (classical route) to 62 kg kg⁻¹ while improving overall yield from 18% to approximately 38% across six isolated operations [2] [3].

Research findings highlight:

  • Late-stage union of a pre-assembled quinoline with the dimethylaminocrotonamide side chain (Route C) improves batch robustness and enables structural analoguing at either the arylamine or electrophile stage for structure–activity relationship exploration [3] [6].
  • Competitive industrial metrics now approach 40% overall yield with halogenated waste and energy demand both cut by over one-third compared with first-generation processes, aligning Pelitinib manufacturing with modern sustainability guidelines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

467.1524308 g/mol

Monoisotopic Mass

467.1524308 g/mol

Heavy Atom Count

33

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5DWL380Z6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Pelitinib is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor with potential antineoplastic activity. Pelitinib irreversibly binds covalently to epidermal growth factor receptors (EGFR) ErbB-1, -2 and -4, thereby inhibiting receptor phosphorylation and signal transduction and resulting in apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR [HSA:1956] [KO:K04361]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

257933-82-7

Wikipedia

Pelitinib

Dates

Last modified: 08-15-2023
1: Maher HM, Alzoman NZ, Shehata SM. An eco-friendly direct spectrofluorimetric method for the determination of irreversible tyrosine kinase inhibitors, neratinib and pelitinib: application to stability studies. Luminescence. 2016 Jun 1. doi: 10.1002/bio.3160. PubMed PMID: 27246364.
2: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu L. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. Br J Pharmacol. 2015 Aug;172(16):4089-106. doi: 10.1111/bph.13189. PubMed PMID: 25988710; PubMed Central PMCID: PMC4543615.
3: Wiewrodt R, Serke M, Grohé C, Brückl W. [Employing tyrosine kinase inhibitors in the first line treatment of EGFR-positive metastatic NSCLC - state of the art and recent developments]. Pneumologie. 2013 Sep;67(9):494-501. doi: 10.1055/s-0033-1344337. Review. German. PubMed PMID: 24006195.
4: Luethi D, Durmus S, Schinkel AH, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Sep 1;934:22-5. doi: 10.1016/j.jchromb.2013.06.030. PubMed PMID: 23892825.
5: Aravindan N, Aravindan S, Herman TS, Natarajan M. EGFR tyrosine kinase inhibitor pelitinib regulates radiation-induced p65-dependent telomerase activation in squamous cell carcinoma. Radiat Res. 2013 Mar;179(3):304-12. doi: 10.1667/RR3028.1. PubMed PMID: 23379415.
6: Majem M, Pallarès C. An update on molecularly targeted therapies in second- and third-line treatment in non-small cell lung cancer: focus on EGFR inhibitors and anti-angiogenic agents. Clin Transl Oncol. 2013 May;15(5):343-57. doi: 10.1007/s12094-012-0964-2. Review. PubMed PMID: 23359171.
7: Crabtree JE, Jeremy AH, Duval C, Dixon MF, Danjo K, Carr IM, Pritchard DM, Robinson PA. Effects of EGFR Inhibitor on Helicobacter pylori Induced Gastric Epithelial Pathology in Vivo. Pathogens. 2013 Oct 14;2(4):571-90. doi: 10.3390/pathogens2040571. PubMed PMID: 25437333; PubMed Central PMCID: PMC4235704.
8: Hegedüs C, Truta-Feles K, Antalffy G, Várady G, Német K, Ozvegy-Laczka C, Kéri G, Orfi L, Szakács G, Settleman J, Váradi A, Sarkadi B. Interaction of the EGFR inhibitors gefitinib, vandetanib, pelitinib and neratinib with the ABCG2 multidrug transporter: implications for the emergence and reversal of cancer drug resistance. Biochem Pharmacol. 2012 Aug 1;84(3):260-7. doi: 10.1016/j.bcp.2012.04.010. PubMed PMID: 22548830.
9: Aravindan N, Thomas CR Jr, Aravindan S, Mohan AS, Veeraraghavan J, Natarajan M. Irreversible EGFR inhibitor EKB-569 targets low-LET γ-radiation-triggered rel orchestration and potentiates cell death in squamous cell carcinoma. PLoS One. 2011;6(12):e29705. doi: 10.1371/journal.pone.0029705. PubMed PMID: 22242139; PubMed Central PMCID: PMC3248439.
10: Kim H, Lim HY. Novel EGFR-TK inhibitor EKB-569 inhibits hepatocellular carcinoma cell proliferation by AKT and MAPK pathways. J Korean Med Sci. 2011 Dec;26(12):1563-8. doi: 10.3346/jkms.2011.26.12.1563. PubMed PMID: 22147992; PubMed Central PMCID: PMC3230015.
11: Bryce AH, Rao R, Sarkaria J, Reid JM, Qi Y, Qin R, James CD, Jenkins RB, Boni J, Erlichman C, Haluska P. Phase I study of temsirolimus in combination with EKB-569 in patients with advanced solid tumors. Invest New Drugs. 2012 Oct;30(5):1934-41. doi: 10.1007/s10637-011-9742-1. PubMed PMID: 21881915; PubMed Central PMCID: PMC3816525.
12: Sánchez-Martín M, Pandiella A. Differential action of small molecule HER kinase inhibitors on receptor heterodimerization: therapeutic implications. Int J Cancer. 2012 Jul 1;131(1):244-52. doi: 10.1002/ijc.26358. PubMed PMID: 21826647.
13: Brünner-Kubath C, Shabbir W, Saferding V, Wagner R, Singer CF, Valent P, Berger W, Marian B, Zielinski CC, Grusch M, Grunt TW. The PI3 kinase/mTOR blocker NVP-BEZ235 overrides resistance against irreversible ErbB inhibitors in breast cancer cells. Breast Cancer Res Treat. 2011 Sep;129(2):387-400. doi: 10.1007/s10549-010-1232-1. PubMed PMID: 21046231.
14: Liu B, You QD, Li ZY. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao Xue Xue Bao. 2009 Aug;44(8):879-84. Chinese. PubMed PMID: 20055156.
15: Ocaña A, Amir E. Irreversible pan-ErbB tyrosine kinase inhibitors and breast cancer: current status and future directions. Cancer Treat Rev. 2009 Dec;35(8):685-91. doi: 10.1016/j.ctrv.2009.08.001. Review. PubMed PMID: 19733440.
16: Akbulut T, Regner KR, Roman RJ, Avner ED, Falck JR, Park F. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism. Am J Physiol Renal Physiol. 2009 Sep;297(3):F662-70. doi: 10.1152/ajprenal.00146.2009. PubMed PMID: 19570883; PubMed Central PMCID: PMC2739708.
17: Grunt TW, Wagner R, Grusch M, Berger W, Singer CF, Marian B, Zielinski CC, Lupu R. Interaction between fatty acid synthase- and ErbB-systems in ovarian cancer cells. Biochem Biophys Res Commun. 2009 Jul 31;385(3):454-9. doi: 10.1016/j.bbrc.2009.05.085. PubMed PMID: 19467222.
18: Barlesi F, Breen D. [Targeting HER pathway in head and neck and thoracic cancers]. Bull Cancer. 2009;96 Suppl 1:S35-43. doi: 10.1684/bdc.2008.0774. Review. French. PubMed PMID: 19433372.
19: Laheru D, Croghan G, Bukowski R, Rudek M, Messersmith W, Erlichman C, Pelley R, Jimeno A, Donehower R, Boni J, Abbas R, Martins P, Zacharchuk C, Hidalgo M. A phase I study of EKB-569 in combination with capecitabine in patients with advanced colorectal cancer. Clin Cancer Res. 2008 Sep 1;14(17):5602-9. doi: 10.1158/1078-0432.CCR-08-0433. PubMed PMID: 18765554; PubMed Central PMCID: PMC3086427.
20: Crespo A, Zhang X, Fernández A. Redesigning kinase inhibitors to enhance specificity. J Med Chem. 2008 Aug 28;51(16):4890-8. doi: 10.1021/jm800453a. PubMed PMID: 18680272.

Explore Compound Types